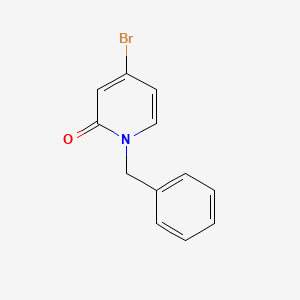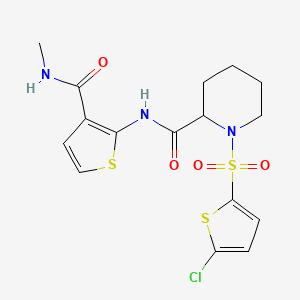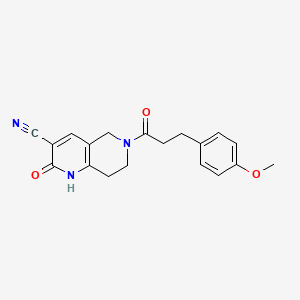
3-Chloro-4-hydroxybenzene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-hydroxybenzene-1-carbothioamide is a chemical compound with the molecular formula C7H6ClNOS . It has a molecular weight of 187.65 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-hydroxybenzene-1-carbothioamide is 1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-hydroxybenzene-1-carbothioamide is a powder . The compound should be stored at room temperature . Unfortunately, information about its boiling point is not available .科学的研究の応用
Chromogenic Detection Systems
The development of chromogenic detection systems for biological fluids showcases the application of similar chemical compounds in clinical assays. For example, an improved chromogenic system was described for the direct enzymatic assay of uric acid in serum and urine, highlighting the utility of chromogenic compounds in biochemical assays (Fossati, Prencipe, & Berti, 2010).
Water Treatment and Environmental Chemistry
Research into the relationship between chlorine decay and the formation of disinfection by-products (DBPs) in water treatment processes emphasizes the relevance of chlorinated compounds. Studies have explored how chlorine interacts with various organic molecules, impacting the formation of DBPs in drinking water (Chang et al., 2006). Similarly, the degradation of chlorothalonil in water/sediment systems underlines the importance of understanding how chlorinated compounds behave in environmental contexts (Kwon & Armbrust, 2006).
Corrosion Inhibition
The field of corrosion science has explored thiosemicarbazone derivatives as inhibitors for metal surfaces, demonstrating the protective capabilities of these compounds against corrosion in saline environments. This research is pertinent to the development of materials that resist degradation in harsh conditions (Prakashaiah et al., 2018).
Molecular and Material Chemistry
Studies on the photoisomerization behaviors of ferrocenylazobenzenes and their derivatives offer insights into the potential applications of similar compounds in developing responsive materials. These materials could be used in creating smart coatings, sensors, or other technologies that respond to light or chemical stimuli (Sakamoto et al., 2005).
Antimicrobial Applications
Research into novel bi- and triheterocyclic azoles, including carbothioamide derivatives, highlights the antimicrobial potential of these compounds. Such studies are crucial for the development of new pharmaceuticals and antimicrobial agents, indicating a possible application area for 3-Chloro-4-hydroxybenzene-1-carbothioamide in combating microbial resistance (Demirci et al., 2013).
特性
IUPAC Name |
3-chloro-4-hydroxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVMNOKEIDCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2715614.png)

![1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2715616.png)

![4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2715619.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2715620.png)


![7-(3-methoxyphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2715625.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2715629.png)
![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)